molecular formula C17H15ClF3N3O2 B2981940 N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1251594-27-0

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No.: B2981940
CAS No.: 1251594-27-0
M. Wt: 385.77
InChI Key: BLUJBEREBKWRKK-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H15ClF3N3O2 and its molecular weight is 385.77. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Applications

  • A study by Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and tested them for analgesic and anti-inflammatory activities. Among the compounds, one exhibited potent activities, presenting a promising profile for further pharmacological investigation Alagarsamy et al., 2015.

Antimicrobial Activity

  • Rajasekaran and Rao (2015) synthesized 2,3-disubstituted quinazolinone analogs and conducted molecular docking and antibacterial screening against various bacterial strains, indicating potential antimicrobial applications Rajasekaran & Rao, 2015.

Synthesis and Characterization

  • Patel and Shaikh (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, showcasing the synthetic versatility of quinazolinone derivatives and their potential as antimicrobial agents Patel & Shaikh, 2011.

Anticancer Potential

  • Mehta et al. (2019) synthesized and evaluated the in vitro antimicrobial and anticancer activities of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, indicating significant antimicrobial activity and promising anticancer activity for some compounds Mehta et al., 2019.

Structural and Molecular Docking Studies

  • Studies focusing on the structural aspects, properties of salt and inclusion compounds, and molecular docking offer insights into the design and development of new compounds with potential therapeutic applications. These investigations contribute to understanding the interaction mechanisms and structural requirements for biological activity Karmakar et al., 2007.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O2/c18-13-6-5-10(7-12(13)17(19,20)21)23-15(25)8-24-9-22-14-4-2-1-3-11(14)16(24)26/h5-7,9H,1-4,8H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUJBEREBKWRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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